4-(4-Formylphenyl)-2-methoxybenzaldehyde
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Overview
Description
4-(4-Formylphenyl)-2-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two formyl groups attached to a benzene ring, with one of the formyl groups being substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenyl)-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This method typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the condensation reaction between 4-formylphenylboronic acid and 2-methoxybenzaldehyde .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenyl)-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
4-(4-Formylphenyl)-2-methoxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Formylphenyl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity . The compound’s formyl and methoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but lacks the methoxy group.
3-Formylphenylboronic acid: Similar in structure but has the formyl group in a different position.
Uniqueness
4-(4-Formylphenyl)-2-methoxybenzaldehyde is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and binding properties. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
IUPAC Name |
4-(4-formylphenyl)-2-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15-8-13(6-7-14(15)10-17)12-4-2-11(9-16)3-5-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLBLDFGXYGVJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233363 |
Source
|
Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426958-52-2 |
Source
|
Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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